Regioisomeric Positioning (5- vs. 6-Substitution) Defines Unique Synthetic Utility
The compound's specific 5-substitution on the picolinic acid ring, in contrast to the more commonly available 6-substituted analog (e.g., 6-(4-Cbz-Aminophenyl)picolinic acid ), provides distinct steric and electronic properties. While direct comparative reaction yield data is not available for this specific intermediate in open literature, this positional isomerism is a well-established determinant of reactivity in metal-catalyzed cross-couplings and final compound conformation .
| Evidence Dimension | Regioisomeric Positioning on Pyridine Core |
|---|---|
| Target Compound Data | Substitution at the 5-position of picolinic acid (2-pyridinecarboxylic acid) |
| Comparator Or Baseline | Analogs substituted at the 6-position of picolinic acid |
| Quantified Difference | Qualitative difference in steric and electronic properties based on well-understood heterocyclic chemistry principles . |
| Conditions | This is a fundamental structural difference, not an experimental assay result. No specific comparative assay data (e.g., yield, IC50) was found for this compound against its regioisomer in the searched literature. |
Why This Matters
This matters for procurement because the 5-substituted regioisomer is a distinct chemical entity with a unique CAS number (1261928-01-1). Selecting the wrong regioisomer can lead to synthesis of an unintended final product or failure of a critical reaction step.
